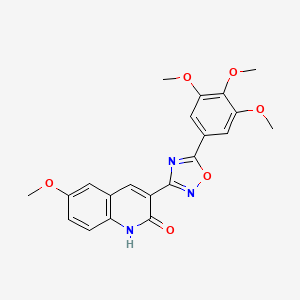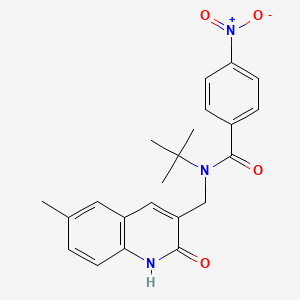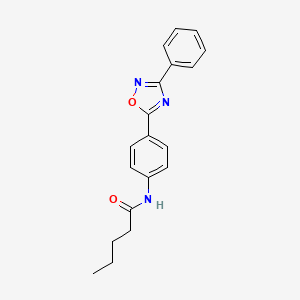
Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate, also known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. MMDA-2 is structurally similar to other psychoactive compounds such as MDMA, MDA, and mescaline. However, it has unique properties that make it an interesting subject of scientific research.
Wirkmechanismus
Target of Action
Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate is a synthetic compound that is structurally related to the class of compounds known as 2,5-dimethoxy-amphetamines . These compounds are known to have stimulant activities on the central nervous system due to the increase of monoaminergic transmission . Therefore, it can be inferred that the primary targets of this compound are likely to be monoamine receptors in the central nervous system.
Mode of Action
These compounds are known to interact with monoamine receptors, leading to an increase in monoaminergic transmission . This interaction could result in changes in neuronal signaling and neurotransmitter release, potentially leading to the observed psychoactive effects.
Biochemical Pathways
Given its structural similarity to 2,5-dimethoxy-amphetamines, it is likely that it affects the monoaminergic pathways, particularly those involving neurotransmitters such as dopamine, norepinephrine, and serotonin . The downstream effects of these interactions could include changes in mood, cognition, and perception.
Pharmacokinetics
Based on its structural similarity to other amphetamines, it can be hypothesized that it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to 2,5-dimethoxy-amphetamines, it is likely to result in increased monoaminergic transmission, leading to changes in neuronal signaling and neurotransmitter release . These changes could potentially result in psychoactive effects, including changes in mood, cognition, and perception.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in mood regulation. However, one limitation is that it is a psychoactive compound, which makes it difficult to control for confounding variables in animal studies.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate. One area of interest is its potential therapeutic applications for depression and anxiety disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on neurotransmitter systems. Finally, there is a need for more studies on the safety and toxicity of this compound, as well as its potential for abuse.
Synthesemethoden
The synthesis of Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate involves several steps, starting with the preparation of 2,5-dimethoxy-N-methylphenethylamine. This compound is then reacted with methyl chloroacetate to form the ester derivative. The final step involves the addition of sulfonamide to the ester, resulting in the formation of this compound. The synthesis of this compound is a complex process that requires a high level of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate has been the subject of scientific research due to its potential therapeutic applications. It has been found to have antidepressant and anxiolytic effects in animal studies. Additionally, it has been shown to enhance the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a crucial role in mood regulation.
Eigenschaften
IUPAC Name |
methyl 2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-13(8-12(14)19-4)20(15,16)11-7-9(17-2)5-6-10(11)18-3/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMLLLSUGBYPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

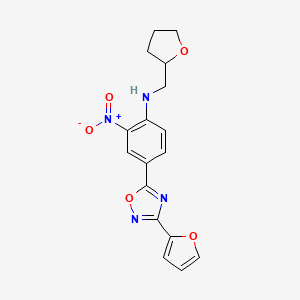
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696593.png)
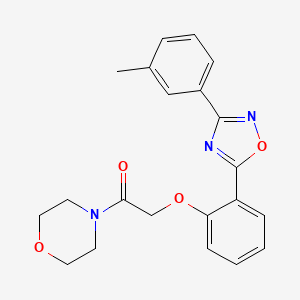
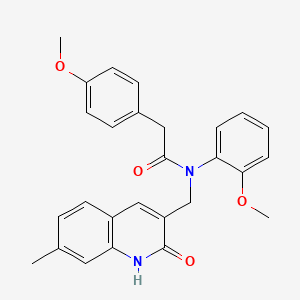


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7696642.png)




